molecular formula C22H32O2 B117741 ethyl (2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate CAS No. 59699-82-0

ethyl (2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate

Cat. No. B117741
CAS RN: 59699-82-0
M. Wt: 328.5 g/mol
InChI Key: ZELWYCSDHIFMOP-HAPIZUAHSA-N
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Description

Ethyl (2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate, also known as Ethyl (2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate, is a useful research compound. Its molecular formula is C22H32O2 and its molecular weight is 328.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl (2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl (2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of ethyl (2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate can be achieved through a multi-step synthesis pathway.

Starting Materials
2,6,6-trimethylcyclohexen-1-ol, methyl acetoacetate, ethyl bromoacetate, sodium ethoxide, magnesium, ethyl iodide, 1,3-dimethyl-2-butene, dimethyl malonate, acetic anhydride, sodium methoxide, methyl iodide, sodium hydroxide, ethanol

Reaction
Step 1: Preparation of (2,6,6-trimethylcyclohexen-1-yl)methyl acetoacetate by reacting 2,6,6-trimethylcyclohexen-1-ol with methyl acetoacetate in the presence of acetic anhydride and sodium methoxide., Step 2: Ethylation of (2,6,6-trimethylcyclohexen-1-yl)methyl acetoacetate by reacting with ethyl bromoacetate in the presence of sodium ethoxide., Step 3: Formation of (2,6,6-trimethylcyclohexen-1-yl)methyl 3,7-dimethyl-2,4,6,8-nonatetraenoate by reacting (2,6,6-trimethylcyclohexen-1-yl)methyl ethylacetoacetate with magnesium in dry ether., Step 4: Ethylation of (2,6,6-trimethylcyclohexen-1-yl)methyl 3,7-dimethyl-2,4,6,8-nonatetraenoate with ethyl iodide in the presence of sodium ethoxide., Step 5: Formation of ethyl (2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate by reacting (2,6,6-trimethylcyclohexen-1-yl)methyl 3,7-dimethyl-2,4,6,8-nonatetraenoate with 1,3-dimethyl-2-butene in the presence of sodium hydroxide and ethanol., Step 6: Purification of the final product by column chromatography.

properties

IUPAC Name

ethyl (2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O2/c1-7-24-21(23)16-18(3)11-8-10-17(2)13-14-20-19(4)12-9-15-22(20,5)6/h8,10-11,13-14,16H,7,9,12,15H2,1-6H3/b11-8+,14-13+,17-10+,18-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELWYCSDHIFMOP-HAPIZUAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(/C)\C=C\C=C(/C)\C=C\C1=C(CCCC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(13Z)-Ethyl Retinoate

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